FabG1-IN-1

Description

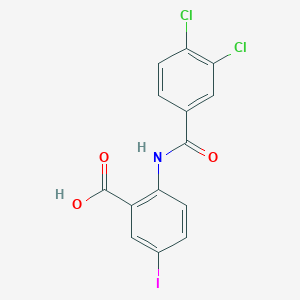

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H8Cl2INO3 |

|---|---|

Molecular Weight |

436.0 g/mol |

IUPAC Name |

2-[(3,4-dichlorobenzoyl)amino]-5-iodobenzoic acid |

InChI |

InChI=1S/C14H8Cl2INO3/c15-10-3-1-7(5-11(10)16)13(19)18-12-4-2-8(17)6-9(12)14(20)21/h1-6H,(H,18,19)(H,20,21) |

InChI Key |

UBOXQKDXBUFYSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)I)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of FabG1 in Mycobacterial FAS-II Pathway and Isoniazid Resistance

This guide provides a detailed examination of the β-ketoacyl-ACP reductase FabG1, a critical enzyme in the Mycobacterium tuberculosis fatty acid synthase II (FAS-II) system. It elucidates the mechanism of action within the mycolic acid biosynthesis pathway and explores the role of the fabG1 gene in the development of resistance to the frontline antitubercular drug, isoniazid. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial strategies.

The FAS-II Pathway and the Function of FabG1

Mycobacterium tuberculosis possesses two fatty acid synthase systems: FAS-I and FAS-II. While FAS-I is responsible for the de novo synthesis of shorter-chain fatty acids (up to C26), the FAS-II system is essential for elongating these precursors into the very long meromycolic acids, which are characteristic components of the mycobacterial cell wall.[1][2] The FAS-II pathway is a multi-enzyme, dissociative system where each catalytic step is performed by a distinct, monofunctional enzyme.

The elongation cycle in the FAS-II pathway consists of four key reactions:

-

Condensation: Catalyzed by β-ketoacyl-ACP synthases (KasA and KasB).

-

Reduction: Catalyzed by the β-ketoacyl-ACP reductase, FabG1 (also known as MabA).

-

Dehydration: Catalyzed by the β-hydroxyacyl-ACP dehydratase complex (HadABC).

-

Reduction: Catalyzed by the 2-trans-enoyl-ACP reductase, InhA.

FabG1 carries out the first reductive step in the cycle, converting a β-ketoacyl-ACP substrate to β-hydroxyacyl-ACP.[3] This reaction is NADPH-specific.[4] Studies have shown that FabG1 preferentially metabolizes long-chain fatty acid substrates, typically ranging from C8 to C20, which is consistent with its role in the elongation of mycolic acid precursors.[4] The essentiality of fabG1 for the survival of M. tuberculosis under normal culture conditions has been demonstrated through genetic studies, making it an attractive target for drug development.[1][5]

Mechanism of Action of Isoniazid and the Role of the fabG1-inhA Operon

Isoniazid (INH) is a cornerstone of tuberculosis treatment. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase, KatG.[6] The activated form of isoniazid covalently inhibits InhA, the enoyl-ACP reductase of the FAS-II pathway.[6] This inhibition blocks the synthesis of mycolic acids, leading to the loss of cell wall integrity and bacterial death.

The genes fabG1 and inhA are co-transcribed as part of the same operon.[6] Resistance to isoniazid can arise through various mechanisms, with mutations in katG being the most common.[7] However, a significant number of resistant strains harbor mutations in the promoter region of the fabG1-inhA operon.[6][8] These mutations, most notably the c-15t substitution, lead to the overexpression of InhA.[7][8] The increased levels of the InhA protein effectively titrate the activated isoniazid, leading to a resistant phenotype.

Furthermore, certain synonymous mutations within the fabG1 coding sequence, such as L203L (g609a), have been shown to create an alternative promoter for inhA, also resulting in its overexpression and contributing to isoniazid resistance.[9]

Quantitative Data on fabG1-inhA Mutations in Isoniazid Resistance

Mutations in the fabG1-inhA locus are a well-documented cause of isoniazid resistance. The following table summarizes key findings from various studies.

| Locus of Mutation | Specific Mutation(s) | Frequency in INH-Resistant Isolates | Conferred Phenotype | Reference(s) |

| fabG1-inhA promoter | c-15t | ~13-25% | Isoniazid Resistance (often intermediate level) | [6][7] |

| fabG1-inhA promoter | t-8c, t-8a, a-16g | Less frequent than c-15t | Isoniazid Resistance | [10] |

| fabG1 ORF | L203L (synonymous) | Identified in INH-resistant isolates | Isoniazid Resistance via creation of alternative inhA promoter | [7][9] |

Experimental Protocols

A common method for identifying mutations associated with isoniazid resistance involves PCR amplification and DNA sequencing of the target region.

Protocol:

-

Genomic DNA Extraction: Isolate genomic DNA from M. tuberculosis cultures.

-

PCR Amplification:

-

Amplify the fabG1-inhA regulatory region using specific primers. For example:

-

Amplify the inhA open reading frame (ORF) using primers such as:

-

PCR conditions should be optimized for primer annealing temperature and extension time.

-

-

DNA Sequencing: Purify the PCR products and perform Sanger sequencing.

-

Sequence Analysis: Align the obtained sequences with the wild-type M. tuberculosis H37Rv reference sequence to identify any mutations.

The essentiality of fabG1 can be confirmed using a two-step homologous recombination method.

Protocol:

-

Construct Delivery Vector: Clone the upstream and downstream flanking regions of fabG1 into a suicide vector containing selectable markers (e.g., sacB, hyg, lacZ).[5]

-

First Recombination (Single Crossover): Electroporate the delivery vector into M. tuberculosis. Select for single-crossover integrants on antibiotic-containing medium.

-

Construct Merodiploid Strain: Introduce a functional copy of fabG1 on an integrating plasmid (e.g., an L5 integrating vector) into the single-crossover strain to create a merodiploid strain.[5]

-

Second Recombination (Double Crossover): Culture the merodiploid strain in the absence of selection for the suicide vector and then plate on medium containing a counter-selective agent (e.g., sucrose for sacB).

-

Screening: Screen the resulting double-crossover colonies by PCR to differentiate between wild-type and deletion alleles. The inability to obtain a chromosomal deletion of fabG1 except in the presence of the complementing plasmid confirms its essentiality.[5]

Visualizations

Caption: The four enzymatic steps of the FAS-II pathway in M. tuberculosis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MabA (FabG1), a Mycobacterium tuberculosis protein involved in the long-chain fatty acid elongation system FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Complementation of the Essential Gene fabG1 of Mycobacterium tuberculosis by Mycobacterium smegmatis fabG but Not Escherichia coli fabG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Characterization of Isoniazid-Resistant Mycobacterium tuberculosis Isolates Collected in Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic Review of Mutations Associated with Isoniazid Resistance Points to Continuing Evolution and Subsequent Evasion of Molecular Detection, and Potential for Emergence of Multidrug Resistance in Clinical Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv [ouci.dntb.gov.ua]

- 9. Novel katG mutations causing isoniazid resistance in clinical M. tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of Novel Mycobacterium tuberculosis Isoniazid Resistance Mutations Not Detectable by Common Molecular Tests - PMC [pmc.ncbi.nlm.nih.gov]

Target Engagement of FabG1-IN-1 in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement of FabG1-IN-1, a representative inhibitor of the essential β-ketoacyl-ACP reductase (FabG1) in Mycobacterium tuberculosis (M. tuberculosis). FabG1, also known as MabA, is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. These mycolic acids are unique, long-chain fatty acids that form the core of the protective mycobacterial cell wall, making the FAS-II pathway an attractive target for novel anti-tuberculosis drugs.[1][2][3][4][5] The emergence of drug-resistant strains of M. tuberculosis necessitates the development of therapeutics acting on new targets, and FabG1 is a promising candidate as it has been genetically validated as essential for the survival of the bacterium.[1][2]

The Role of FabG1 in Mycolic Acid Biosynthesis

The mycobacterial cell wall is a complex structure crucial for the bacterium's survival and resistance to many antibiotics.[4] Mycolic acids, its main component, are synthesized by two fatty acid synthase systems: FAS-I for de novo synthesis of shorter chain fatty acids, and FAS-II for their elongation to very long-chain precursors of mycolic acids.[1][5][6][7] FabG1 is a key enzyme in the FAS-II cycle, catalyzing the NADPH-specific reduction of β-ketoacyl-acyl carrier protein (ACP) derivatives to β-hydroxyacyl-ACP.[2][6][8] This reduction is a vital step in the elongation of the fatty acid chain.[5][8] The fabG1 gene is part of the inhA operon, which also includes inhA, another crucial enzyme in the FAS-II pathway and the primary target of the frontline anti-tuberculosis drug isoniazid.[1][9][10]

Quantitative Data for FabG1 Inhibitors

While "this compound" is a representative name for a potent inhibitor, initial fragment-based screening has led to the discovery of the first-in-class inhibitors of FabG1, such as those from the anthranilic acid series.[3] The following table summarizes the typical quantitative data for such pioneering inhibitors.

| Compound Series | Target | Assay Type | IC50 | Whole-Cell Activity (MIC) | Physicochemical Properties |

| Anthranilic Acid Derivatives | MabA (FabG1) | Enzymatic | Micromolar (µM) range | Growth inhibition observed | Good solubility (>100 µM), good plasma and microsomal stability |

Note: Specific values for "this compound" are not publicly available. The data presented is representative of the first published inhibitors of FabG1.[2]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of FabG1 inhibitors. Below are protocols for key experiments.

FabG1 (MabA) Enzymatic Assay (LC-MS/MS-based)

This assay quantitatively measures the enzymatic activity of FabG1 by detecting the formation of its product.

a. Materials:

-

Purified recombinant M. tuberculosis FabG1 (MabA) enzyme

-

Acetoacetyl-CoA (substrate)

-

NADPH (cofactor)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

b. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and the FabG1 enzyme in a 96-well plate.

-

Add the test compound at various concentrations (typically a serial dilution).

-

Initiate the enzymatic reaction by adding the substrate, acetoacetyl-CoA.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the plate to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the product, hydroxybutyryl-CoA (HBCoA), formed.[4]

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Ligand-Observed Nuclear Magnetic Resonance (NMR) for Target Binding Confirmation

This biophysical method confirms the direct binding of an inhibitor to the FabG1 protein. 19F ligand-observed NMR is particularly useful for fluorinated compounds.

a. Materials:

-

Purified recombinant M. tuberculosis FabG1 (MabA) protein

-

Fluorinated test compound (e.g., a derivative of this compound)

-

NMR buffer (e.g., phosphate buffer in D2O)

-

NMR spectrometer equipped with a fluorine probe

b. Procedure:

-

Dissolve the 19F-containing test compound in the NMR buffer.

-

Acquire a one-dimensional 19F NMR spectrum of the compound alone. This serves as the reference spectrum.

-

Prepare a sample containing the test compound and the FabG1 protein in the NMR buffer.

-

Acquire a 19F NMR spectrum of the mixture.

-

Compare the spectrum of the compound in the presence and absence of the protein. A change in the chemical shift, line broadening, or a decrease in the signal intensity of the 19F resonance upon addition of the protein indicates direct binding of the compound to FabG1.[3]

M. tuberculosis Whole-Cell Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

a. Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplates

-

Resazurin (or other viability indicator)

b. Procedure:

-

Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

Visualizations: Pathways and Workflows

To better illustrate the context and processes described, the following diagrams are provided.

Caption: Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Caption: Enzymatic Reaction of FabG1.

Caption: Workflow for FabG1 Inhibitor Screening and Validation.

References

- 1. journals.asm.org [journals.asm.org]

- 2. From fragments to inhibitors of MabA (FabG1) a new challenge to treat tuberculosis | ANR [anr.fr]

- 3. Discovery of the first Mycobacterium tuberculosis MabA (FabG1) inhibitors through a fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identifying potent inhibitors for Mycobacterium tuberculosis MabA (FabG1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The essential mycobacterial genes, fabG1 and fabG4, encode 3-oxoacyl-thioester reductases that are functional in yeast mitochondrial fatty acid synthase type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MabA (FabG1), a Mycobacterium tuberculosis protein involved in the long-chain fatty acid elongation system FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Functional Complementation of the Essential Gene fabG1 of Mycobacterium tuberculosis by Mycobacterium smegmatis fabG but Not Escherichia coli fabG - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Mycobacterium tuberculosis FabG1 (MabA)

Disclaimer: Initial research did not identify a specific inhibitor with the designation "FabG1-IN-1" in published scientific literature. This guide will therefore focus on the binding site and inhibition of FabG1 (also known as MabA) by well-documented inhibitors, particularly the anthranilic acid series, which represent the first class of inhibitors discovered for this enzyme.

Audience: Researchers, scientists, and drug development professionals.

Introduction to FabG1 (MabA) as a Therapeutic Target

Mycobacterium tuberculosis (M.tb), the etiological agent of tuberculosis, remains a primary cause of death from a single infectious agent worldwide, a problem compounded by the emergence of drug-resistant strains.[1][2] A key feature of M.tb is its complex cell wall, rich in mycolic acids. These unique, very long-chain fatty acids form a robust permeability barrier, contributing significantly to the bacterium's intrinsic resistance to many antibiotics and its overall virulence.[1][3][4][5][6]

The biosynthesis of mycolic acids is a proven target for several frontline anti-tubercular drugs.[4][5][6] This process involves two distinct fatty acid synthase (FAS) systems: FAS-I for de novo synthesis of fatty acid precursors, and FAS-II for their subsequent elongation to form the long meromycolic acid chains.[1][7][8] The FAS-II system comprises a cycle of four key enzymes. FabG1, also known as MabA, is an essential β-ketoacyl-ACP reductase that catalyzes the NADPH-specific reduction of β-ketoacyl derivatives—the second step in each elongation round.[2][7][8] For a considerable time, FabG1 was the only enzyme in the FAS-II pathway without a reported specific inhibitor, making it a high-priority, unexploited target for novel drug discovery initiatives.[1][2][7]

The Role of FabG1 in the Mycolic Acid Biosynthesis Pathway

The FAS-II system is an iterative pathway that incrementally adds two-carbon units to a growing acyl chain. FabG1's role is critical; by reducing the β-keto group introduced in the first step, it prepares the acyl chain for subsequent dehydration and reduction, completing one full elongation cycle. Inhibition of FabG1 halts this entire process, preventing the formation of mature mycolic acids and disrupting the integrity of the cell wall, which is lethal to the bacterium.[7]

Quantitative Analysis of FabG1 Inhibition

The first potent inhibitors of FabG1 were identified through a fragment-based screening of a 1280-compound library, which yielded several chemical series, most notably derivatives of anthranilic acid.[1][2] The inhibitory potency of these compounds was determined using a specially developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) enzymatic assay, with results reported as IC50 values (the concentration inhibiting 50% of enzyme activity).[1][7]

| Compound Class | Representative Compound | Target Enzyme | IC50 (µM) | Reference |

| Anthranilic Acid Derivative | Compound 16 | MabA (FabG1) | 100 | [7] |

| Anthranilic Acid Derivative | Compound 18 | MabA (FabG1) | 300 | [7] |

| Anthranilic Acid Derivative | Compound 29 | MabA (FabG1) | Not explicitly stated, but referenced as a potent inhibitor resulting from fragment optimization. | [2][9] |

Note: The IC50 values for compounds 16 and 18 are derived from concentrations tested in whole-cell mycolic acid synthesis assays, which reflect their inhibitory activity.[7] The abstracts suggest that optimization led to inhibitors with micromolar IC50s on the purified enzyme.[3]

Experimental Protocols for Inhibitor Characterization

A multi-faceted approach is required to identify, validate, and characterize novel FabG1 inhibitors. The key experimental protocols are detailed below.

LC-MS/MS-Based Enzymatic Assay for High-Throughput Screening

This robust assay was designed for the high-throughput screening of chemical libraries to discover novel FabG1 inhibitors.[1][3]

-

Principle: The assay quantifies the enzymatic conversion of the substrate, acetoacetyl-CoA, into the product, hydroxybutyryl-CoA (HBCoA), by the FabG1 enzyme, a reaction dependent on the cofactor NADPH. The highly sensitive and specific LC-MS/MS method measures the amount of HBCoA produced. A decrease in product formation in the presence of a test compound signifies enzymatic inhibition.[2][7]

-

Methodology:

-

Reaction Setup: The assay is conducted in 384-well plates to facilitate high-throughput screening.[3] Each well contains the purified FabG1 enzyme, acetoacetyl-CoA, NADPH, and a test compound (or DMSO as a negative control) in a buffered solution.

-

Incubation: The reaction plates are incubated at a controlled temperature for a specific duration to permit enzymatic turnover.

-

Reaction Quenching: The enzymatic reaction is terminated, typically by adding a strong organic solvent such as acetonitrile, which denatures the enzyme.

-

LC-MS/MS Analysis: The quenched reaction mixture is injected into a liquid chromatograph to separate the product (HBCoA) from the substrate and other components. The eluent is then passed into a tandem mass spectrometer, which specifically detects and quantifies the mass of the HBCoA product.[2]

-

Data Analysis: The quantity of product in each test well is compared to that in control wells to calculate the percent inhibition for each compound. For active compounds, dose-response experiments are performed to determine their IC50 values.[3]

-

¹⁹F Ligand-Observed NMR for Binding Confirmation

To verify that an inhibitor directly interacts with the FabG1 protein, ¹⁹F ligand-observed Nuclear Magnetic Resonance (NMR) is a powerful technique, especially when using fluorinated analogues of the hit compounds.[1][7]

-

Principle: This method directly observes the NMR signal of the fluorine atom on the small molecule inhibitor. In its free state in solution, a small molecule tumbles rapidly, resulting in a sharp, well-defined NMR signal. When it binds to a large protein like FabG1 (~27 kDa), the resulting complex tumbles much more slowly. This drastic change in motional properties causes significant line broadening of the NMR signal, leading to a decrease in its observable intensity. Comparing the ¹⁹F NMR spectrum of the inhibitor alone with its spectrum in the presence of FabG1 provides definitive evidence of binding.[7][10][11] The ¹⁹F nucleus is ideal for this purpose due to its 100% natural abundance, high sensitivity, and the lack of any background signal in biological systems.[12][13]

-

Methodology:

-

Sample Preparation: Two primary samples are prepared in a suitable buffer: (i) a solution of the fluorinated inhibitor (e.g., a trifluoromethyl-containing analogue) at a known concentration, and (ii) a solution containing the same concentration of the inhibitor mixed with a known concentration of purified FabG1 protein.[7]

-

NMR Data Acquisition: Standard one-dimensional ¹⁹F NMR spectra are recorded for both samples using a high-field NMR spectrometer.[7]

-

Spectral Analysis: The two spectra are overlaid for comparison. A marked reduction in the signal intensity and/or a significant broadening of the ¹⁹F resonance peak in the sample containing FabG1 is a clear indication of direct binding between the inhibitor and the enzyme.[7][14]

-

Metabolic Labeling and TLC Analysis of Mycolic Acids

This whole-cell assay is crucial for determining whether an inhibitor that is active against the purified enzyme can also inhibit the mycolic acid biosynthesis pathway within live M. tuberculosis.[7]

-

Principle: Actively growing M.tb cultures are fed a radiolabeled precursor, typically ¹⁴C-acetate, which the bacteria incorporate into all newly synthesized lipids, including fatty acids and mycolic acids. Following treatment with an inhibitor, the cellular lipids are extracted, derivatized into their methyl ester forms (FAMEs and MAMEs), and separated by thin-layer chromatography (TLC). An autoradiogram of the TLC plate reveals the lipid profile. Inhibition of the FAS-II pathway by a compound like a FabG1 inhibitor is expected to reduce the signal from MAMEs and cause a corresponding accumulation of the radiolabeled FAME precursors.[7]

-

Methodology:

-

Bacterial Culture and Labeling: M. tuberculosis H37Rv is cultured to mid-log phase and then incubated with ¹⁴C-acetate in the presence of the test inhibitor. A vehicle control (DMSO) and a positive control (e.g., isoniazid, a known FAS-II inhibitor) are run in parallel.[7]

-

Lipid Extraction: After the incubation period, bacterial cells are harvested, and the total lipids are chemically extracted.

-

Derivatization: The extracted lipids undergo saponification followed by methylation to convert all fatty acids and mycolic acids into their more volatile methyl ester forms (FAMEs and MAMEs).

-

TLC Separation: The resulting FAMEs and MAMEs are spotted onto a TLC plate and separated based on their polarity using a specific solvent system.

-

Visualization: The TLC plate is exposed to radiographic film or a phosphorimager screen to visualize the positions of the radiolabeled lipids.

-

Analysis: The lipid profiles of the inhibitor-treated samples are compared to the controls. A specific decrease in the bands corresponding to the different mycolic acid forms (alpha-, methoxy-, and keto-) confirms that the inhibitor is acting on the mycolic acid synthesis pathway in bacterio.[7]

-

Concluding Remarks

The successful identification of the first specific inhibitors of FabG1 (MabA), such as the anthranilic acid derivatives, has validated this enzyme as a druggable target for tuberculosis therapy.[1][2] The experimental pipeline, from high-throughput screening with a robust LC-MS/MS assay to biophysical confirmation of binding via NMR, provides a powerful platform for discovering and advancing new chemical scaffolds. While subsequent investigations revealed that the antitubercular effect of the initial anthranilic acid series was linked to off-target intrabacterial acidification, these pioneering molecules have provided a critical foundation for future structure-activity relationship (SAR) studies aimed at designing highly potent and specific FabG1-targeted inhibitors.[7][15][16] Continued efforts to probe the FabG1 binding site will be instrumental in developing the next generation of drugs to combat multidrug-resistant tuberculosis.

References

- 1. Discovery of the first Mycobacterium tuberculosis MabA (FabG1) inhibitors through a fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From fragments to inhibitors of MabA (FabG1) a new challenge to treat tuberculosis | ANR [anr.fr]

- 4. microbenotes.com [microbenotes.com]

- 5. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MabA (FabG1), a Mycobacterium tuberculosis protein involved in the long-chain fatty acid elongation system FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identifying potent inhibitors for Mycobacterium tuberculosis MabA (FabG1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 16. Deciphering the detailed structure-activity relationship of coumarins as Monoamine oxidase enzyme inhibitors-An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of FabG1-IN-1 on Mycolic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycolic acids are essential, long-chain fatty acids that form the cornerstone of the unique and impermeable cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. The biosynthesis of these complex lipids is a critical process for the bacterium's survival and virulence, making the enzymes involved in this pathway attractive targets for novel antitubercular drug development. One such key enzyme is FabG1 (also known as MabA), a β-ketoacyl-acyl carrier protein (ACP) reductase that catalyzes a crucial reduction step in the fatty acid synthase-II (FAS-II) elongation cycle, which produces the meromycolate chain of mycolic acids. This technical guide provides an in-depth overview of FabG1-IN-1, a recently identified inhibitor of FabG1, and its effects on mycolic acid synthesis.

This compound: An Overview

This compound, also referred to as Compound 29, is a member of the anthranilic acid series of molecules and represents one of the first identified inhibitors of M. tuberculosis FabG1.[1][2] Its discovery was the result of a fragment-based screening approach, which identified the anthranilic acid scaffold as a starting point for optimization.[2]

Quantitative Data on this compound and Analogs

The inhibitory activity of this compound and its analogs has been characterized both at the enzymatic and cellular level. The following table summarizes the available quantitative data.

| Compound | Target | Assay Type | IC50 (µM) | MIC90 (µM) against M. tuberculosis H37Rv | Reference |

| This compound (Compound 29) | MabA (FabG1) | LC-MS/MS Enzymatic Assay | 38 | 300 | [1][2] |

| Compound 16 | MabA (FabG1) | LC-MS/MS Enzymatic Assay | >500 | 100 | [1] |

| Compound 18 | MabA (FabG1) | LC-MS/MS Enzymatic Assay | >500 | 300 | [1] |

Mechanism of Action and Effect on Mycolic Acid Synthesis

This compound was identified as a direct inhibitor of the FabG1 enzyme. However, further investigations into its whole-cell activity revealed a more complex mechanism of action. While it inhibits the enzymatic activity of FabG1 in vitro, its antibacterial effect appears to be multifaceted.

Metabolic labeling studies using 14C-acetate in M. tuberculosis treated with this compound analogs did not show a specific block in mycolic acid synthesis, which would typically result in the accumulation of fatty acid precursors. Instead, a general, dose-dependent decrease in all radiolabeled lipid species was observed.[1] This suggests that at bactericidal concentrations, these compounds may have broader effects on cellular metabolism or integrity.

A subsequent study has proposed that the antitubercular activity of the anthranilic acid series is linked to the carboxylic acid moiety, which may induce intrabacterial acidification, thereby disrupting the cellular homeostasis of M. tuberculosis.[1] This finding suggests that while FabG1 is a valid target, the whole-cell activity of this particular chemical series may not be solely attributable to the inhibition of mycolic acid synthesis.

Experimental Protocols

FabG1 (MabA) Inhibition Assay (LC-MS/MS-based)

This protocol describes a high-throughput enzymatic assay to identify and characterize inhibitors of FabG1.[2]

Materials:

-

Recombinant M. tuberculosis FabG1 (MabA) enzyme

-

Acetoacetyl-CoA (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Quenching solution (e.g., acetonitrile)

-

384-well plates

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Prepare a reaction mixture containing FabG1 enzyme, NADPH, and assay buffer in the wells of a 384-well plate.

-

Add the test compounds at various concentrations to the wells. Include a DMSO control (no inhibitor).

-

Pre-incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate, acetoacetyl-CoA.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Centrifuge the plates to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the product, hydroxybutyryl-CoA, formed.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

Analysis of Mycolic Acid Synthesis in M. tuberculosis

This protocol outlines the metabolic labeling of M. tuberculosis to assess the impact of inhibitors on mycolic acid biosynthesis.[1]

Materials:

-

M. tuberculosis culture (e.g., H37Rv)

-

Growth medium (e.g., Sauton's medium)

-

[1,2-14C]acetic acid (radiolabel)

-

Test compounds (e.g., this compound analogs)

-

Isoniazid (positive control for mycolic acid synthesis inhibition)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Reagents for saponification and methylation (e.g., KOH, methyl iodide)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., petroleum ether/acetone, 95:5, v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Grow M. tuberculosis to mid-log phase in a suitable liquid medium.

-

Treat the bacterial cultures with the test compounds at desired concentrations for a specified period (e.g., 24 hours). Include a DMSO control and a positive control (isoniazid).

-

Add [1,2-14C]acetic acid to each culture and incubate for a further period (e.g., 8 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Harvest the bacterial cells by centrifugation.

-

Extract the total lipids from the cell pellet using a mixture of chloroform and methanol.

-

Saponify the lipid extract to release the fatty acids and mycolic acids.

-

Methylate the fatty acids and mycolic acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

-

Analyze the FAMEs and MAMEs by spotting the samples on a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the different lipid species.

-

Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to autoradiography film.

-

Analyze the resulting chromatogram to assess changes in the pattern of FAMEs and MAMEs in the treated samples compared to the controls. Inhibition of mycolic acid synthesis would be indicated by a decrease in MAMEs and a potential accumulation of FAMEs.

Visualizations

Caption: Mycolic Acid Biosynthesis Pathway and the action of this compound.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a pioneering inhibitor of the essential mycolic acid biosynthesis enzyme FabG1. While its discovery has validated FabG1 as a druggable target, subsequent studies on its mode of action highlight the complexities of translating enzymatic inhibition into specific whole-cell effects. The observation that the antibacterial activity of the anthranilic acid series may be driven by intrabacterial acidification rather than direct inhibition of mycolic acid synthesis opens new avenues for research into the broader physiological consequences of these compounds. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable data and methodologies for researchers in the field of tuberculosis drug discovery.

References

In Vitro Activity of Inhibitors Targeting FabG1 in Mycobacterium tuberculosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro activity of compounds targeting the β-ketoacyl-ACP reductase (FabG1), an essential enzyme in Mycobacterium tuberculosis (Mtb). While a specific compound designated "FabG1-IN-1" is not documented in the reviewed literature, this guide will focus on the principles of targeting FabG1, using the well-established anti-tubercular drug Isoniazid (INH) as a case study due to its intricate relationship with the fabG1-inhA operon.

Introduction: FabG1 as a Drug Target in M. tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall, rich in mycolic acids. These very-long-chain fatty acids are crucial for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1] The biosynthesis of mycolic acids is carried out by two fatty acid synthase (FAS) systems: FAS-I for de novo synthesis of shorter fatty acids, and FAS-II for their elongation to the final mycolic acid precursors.[1]

FabG1, also known as MabA, is a key enzyme in the FAS-II pathway.[2][3] It catalyzes the NADPH-specific reduction of β-ketoacyl-acyl carrier protein (ACP) substrates to β-hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle.[2][4] Genetic studies have demonstrated that fabG1 is an essential gene for the normal in vitro growth of M. tuberculosis, making it an attractive target for the development of new anti-tubercular agents.[1][5]

The Role of the fabG1-inhA Operon and Isoniazid Action

FabG1 is co-transcribed with inhA, another essential gene in the FAS-II pathway that encodes the enoyl-ACP reductase.[6] Isoniazid (INH), a cornerstone of first-line tuberculosis treatment, is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, primarily targets InhA.[7][8][9]

Resistance to INH is commonly associated with mutations in katG or overexpression of inhA.[7][9] Mutations in the promoter region of the fabG1-inhA operon can lead to increased transcription of inhA, resulting in a higher concentration of the target enzyme and, consequently, reduced susceptibility to INH.[6][10] Therefore, studying the in vitro activity of INH against strains with these mutations provides valuable insights into the functional consequences of targeting this operon.

Quantitative Data: In Vitro Susceptibility to Isoniazid

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. The following table summarizes the MIC ranges of isoniazid against M. tuberculosis strains harboring various mutations, with a focus on those affecting the fabG1-inhA operon.

| Mtb Strain Genotype | Mutation Type | Isoniazid (INH) MIC Range (µg/mL) | Level of Resistance |

| Wild-Type | No known resistance mutations | 0.015 - 0.1 | Susceptible |

| inhA promoter mutations (e.g., -15 C→T) | Target overexpression | 0.25 - 2.0[10][11] | Low |

| katG mutations (e.g., S315T) | Defective prodrug activation | 4.0 - >64.0[11] | High |

| katG S315T with inhA promoter mutation | Combined mechanism | 8.0 - 64.0[12] | High |

| fabG1 mutation (at codon 203) with katG S315T | Alternative promoter creation | ~8.0[10] | High |

Note: MIC values can vary depending on the specific mutation and the testing methodology used.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

Several methods are available for determining the MIC of a compound against M. tuberculosis. The choice of method often depends on factors such as throughput, cost, and the need for specialized equipment.

a) Microplate Alamar Blue Assay (MABA) / Resazurin Microtiter Assay (REMA)

This is a widely used colorimetric method that is simple, cost-effective, and allows for high-throughput screening.[13]

-

Preparation of Drug Plates: The test compound is serially diluted in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) as the culture medium.

-

Inoculum Preparation: A mid-log phase culture of M. tuberculosis (e.g., H37Rv strain) is diluted to a standardized cell density (e.g., McFarland standard 1), and then further diluted to achieve a final inoculum of approximately 5 x 104 colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated plates are sealed and incubated at 37°C for 5-7 days.

-

Addition of Indicator Dye: A solution of Alamar Blue (resazurin) is added to each well.[13] A control well without the compound is also included.

-

Second Incubation: The plates are re-incubated for 16-24 hours.

-

Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

b) Broth Macrodilution Method

This method involves larger volumes and is often used for confirmation or when more cells are needed for subsequent analysis.

-

Preparation of Drug Dilutions: Serial dilutions of the test compound are prepared in tubes containing a larger volume (e.g., 2-5 mL) of supplemented Middlebrook 7H9 broth.

-

Inoculation: Each tube is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The tubes are incubated at 37°C for 7-14 days, or until visible turbidity is observed in the drug-free control tube.

-

Reading Results: The MIC is the lowest concentration of the compound that results in no visible growth (i.e., the tube remains clear).

c) Automated Liquid Culture Systems (e.g., BACTEC MGIT 960)

These systems provide a more rapid and automated approach to susceptibility testing.

-

System Principle: The BACTEC MGIT (Mycobacteria Growth Indicator Tube) system uses fluorescence to detect oxygen consumption as an indicator of bacterial growth.[14]

-

Procedure: A standardized inoculum is added to MGIT tubes containing the drug at a specific concentration and to a drug-free growth control tube.

-

Incubation and Monitoring: The tubes are placed in the BACTEC instrument, which continuously monitors them for an increase in fluorescence.

-

Result Interpretation: The instrument's software compares the time to positivity of the drug-containing tube with that of the growth control to determine susceptibility or resistance. A range of drug concentrations can be tested to determine the MIC.[10]

Visualizations

Diagram 1: Mycolic Acid Biosynthesis (FAS-II Pathway)

Caption: The Fatty Acid Synthase-II (FAS-II) elongation cycle in M. tuberculosis.

Diagram 2: Experimental Workflow for MIC Determination (MABA/REMA)

Caption: General workflow for the Resazurin Microtiter Assay (REMA).

References

- 1. journals.asm.org [journals.asm.org]

- 2. MabA (FabG1), a Mycobacterium tuberculosis protein involved in the long-chain fatty acid elongation system FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The essential mycobacterial genes, fabG1 and fabG4, encode 3-oxoacyl-thioester reductases that are functional in yeast mitochondrial fatty acid synthase type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From fragments to inhibitors of MabA (FabG1) a new challenge to treat tuberculosis | ANR [anr.fr]

- 6. Molecular Characterization of Isoniazid-Resistant Mycobacterium tuberculosis Isolates Collected in Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoniazid, Mechanism of action, Biological Activity, Resistance and Biotransformation [jampr.journals.ekb.eg]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. doctorkasem-foundation.org [doctorkasem-foundation.org]

- 13. Insights into the in-vitro Susceptibility and Drug–Drug Interaction Profiles Against Drug-Resistant and Susceptible Mycobacterium tuberculosis Clinical Isolates in Amhara, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publications.ersnet.org [publications.ersnet.org]

The Dawn of FabG1 Inhibition: A Technical Guide to the Discovery and Development of the First-in-Class Anthranilic Acid-Based Inhibitors of Mycobacterium tuberculosis's MabA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless global health threat posed by Mycobacterium tuberculosis (M.tb.), particularly the rise of drug-resistant strains, necessitates the exploration of novel therapeutic targets. The mycolic acid biosynthesis pathway, essential for the integrity of the mycobacterial cell wall, has been a fertile ground for antitubercular drug discovery. Within this pathway, the fatty acid synthase-II (FAS-II) system is a critical component. While inhibitors for several enzymes in the FAS-II cycle have been identified, the β-ketoacyl-ACP reductase, MabA (also known as FabG1), remained an unexploited target. This technical guide provides an in-depth chronicle of the discovery and initial development of the first-ever reported inhibitors of M.tb. MabA, a series of compounds based on an anthranilic acid scaffold. This document details the fragment-based screening approach that led to their identification, the subsequent structure-activity relationship (SAR) exploration, and the elucidation of their mechanism of action, offering valuable insights for the continued development of novel antitubercular agents.

Introduction: The Imperative for New Antitubercular Targets

Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for new drugs with novel mechanisms of action.[1][2] The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, is crucial for the bacterium's survival, virulence, and resistance to common antibiotics.[1][2] The biosynthesis of these mycolic acids is a validated target for several antitubercular drugs, including isoniazid, which targets InhA, an enzyme in the FAS-II system.[1]

The FAS-II system is responsible for the elongation of fatty acid precursors to the very long chains required for mycolic acid synthesis. It involves four key enzymes: MabA (FabG1), HadAB/BC, InhA, and KasA/B.[1][2] Prior to the work detailed herein, MabA (FabG1) was the only enzyme in this critical pathway for which no specific inhibitors had been reported.[1][2] This made MabA a highly attractive, unexploited target for novel drug discovery efforts.

The Discovery Engine: A Fragment-Based Approach

The journey to the first MabA inhibitors began with a fragment-based screening campaign.[1][2] This approach was chosen for its ability to identify low-molecular-weight compounds (fragments) that bind to the target protein with high ligand efficiency. These fragments then serve as starting points for the development of more potent, drug-like molecules.

Experimental Workflow: From Screening to Hit Validation

The discovery process followed a systematic workflow, as illustrated in the diagram below.

Key Experimental Protocols

LC-MS/MS-Based Enzymatic Assay for MabA Activity:

A novel and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed to screen for inhibitors of MabA.[1][2]

-

Principle: The assay measures the enzymatic conversion of acetoacetyl-CoA to β-hydroxybutyryl-CoA (HBCoA) by MabA, with NADPH as a cofactor. The formation of HBCoA is monitored by mass spectrometry.

-

Reagents:

-

MabA enzyme

-

Acetoacetyl-CoA (substrate)

-

NADPH (cofactor)

-

Tris-HCl buffer

-

Test compounds (from the fragment library)

-

-

Procedure:

-

The enzymatic reaction is carried out in a 384-well plate format.

-

MabA is incubated with the test compound for a defined period.

-

The reaction is initiated by the addition of acetoacetyl-CoA and NADPH.

-

After incubation, the reaction is quenched.

-

The reaction mixture is analyzed by LC-MS/MS to quantify the amount of HBCoA produced.

-

Inhibition is calculated relative to a DMSO control.

-

¹⁹F Ligand-Observed NMR for Binding Confirmation:

To confirm the direct binding of the anthranilic acid derivatives to MabA, ¹⁹F ligand-observed Nuclear Magnetic Resonance (NMR) experiments were performed.[1][2]

-

Principle: This technique is highly sensitive for detecting the binding of fluorine-containing ligands to a protein target. Upon binding, the NMR signal of the fluorine atom on the ligand is broadened and reduced in intensity.

-

Procedure:

-

A fluorinated analog of the lead compound series is synthesized.

-

The ¹⁹F NMR spectrum of the fluorinated compound is recorded in the absence of the protein.

-

The ¹⁹F NMR spectrum is then recorded in the presence of increasing concentrations of the MabA enzyme.

-

A decrease in the signal intensity of the fluorine resonance upon addition of MabA confirms direct binding.

-

From Fragments to Leads: The Anthranilic Acid Series

The fragment screening of a 1280-compound library led to the identification of several hit series. Among these, the anthranilic acid series was selected for further optimization due to its favorable properties and synthetic tractability.[1]

Structure-Activity Relationship (SAR) Studies

Initial hit-to-lead optimization efforts focused on exploring the SAR around the anthranilic acid core. This involved modifications at three key positions: the amide linkage, the carboxylic acid, and the phenyl ring.

| Compound | R1 | R2 | IC50 (µM) vs. MabA | MIC90 (µM) vs. M.tb. H37Rv |

| Fragment Hit | H | H | >500 | >500 |

| 1 | 3,4-dichlorobenzoyl | 5-iodo | 38 ± 6 | >500 |

| 16 | 3,4-dichlorobenzoyl | 5-fluoro | 100 ± 10 | 100 |

| 18 | 3,4-dichlorobenzoyl | 5-chloro | 300 ± 20 | 300 |

Data synthesized from Faïon et al., 2023.[2]

The SAR studies revealed that:

-

A 3,4-dichlorobenzoyl group on the amide nitrogen was favorable for activity.

-

Halogen substitutions at the 5-position of the anthranilic acid ring were well-tolerated, with iodine providing the best enzymatic inhibition.

-

The carboxylic acid moiety was found to be crucial for the observed antimycobacterial activity, though not necessarily for MabA inhibition.

Unraveling the Mechanism of Action: Beyond MabA Inhibition

While the anthranilic acid derivatives were confirmed to be direct inhibitors of MabA, further investigations into their whole-cell activity against M. tuberculosis revealed a more complex mechanism of action.

Mycolic Acid Biosynthesis Inhibition

Surprisingly, when tested in a cellular context, the lead compounds did not specifically inhibit mycolic acid biosynthesis.[2] Instead, a general, dose-dependent decrease in all radiolabeled molecules was observed, suggesting an effect on broader cellular processes.[2]

Intrabacterial Acidification: The Dominant Antitubercular Effect

Subsequent studies demonstrated that the antitubercular activity of the anthranilic acid series is primarily due to the carboxylic acid group inducing intrabacterial acidification.[1][2] This protonophoric activity disrupts the proton motive force across the bacterial membrane, leading to a general disruption of cellular functions and ultimately, cell death.

References

In-Depth Technical Guide to FabG1-IN-1: A Novel Inhibitor of Mycolic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

FabG1-IN-1, also identified as Compound 29, is a potent inhibitor of the enzyme MabA (FabG1), a critical component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. This system is essential for the biosynthesis of mycolic acids, which are unique and vital long-chain fatty acids forming the protective outer layer of the mycobacterial cell wall. By targeting MabA, this compound disrupts this crucial pathway, leading to inhibition of bacterial growth. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its place within the mycolic acid biosynthesis pathway.

Chemical Structure and Properties

This compound is an anthranilic acid derivative. Based on its description in the scientific literature as a compound composed of a 3,4-dichlorobenzoyl motif linked to the nitrogen of an anthranilic core with an iodine atom at position 5 of the phenyl ring, its chemical identity has been determined.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(3,4-dichlorobenzamido)-5-iodobenzoic acid |

| Synonyms | This compound, Compound 29 |

| Molecular Formula | C₁₄H₈Cl₂INO₃ |

| SMILES String | C1=CC(=C(C(=C1)I)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

| Molecular Weight | 452.04 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Soluble in DMSO |

Biological Activity and Quantitative Data

This compound has been demonstrated to be an effective inhibitor of both the MabA enzyme and the growth of Mycobacterium tuberculosis.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Target Organism/Enzyme | Reference |

| IC₅₀ | 38 µM | M. tuberculosis MabA (FabG1) | [1] |

| MIC₉₀ | 300 µM | Mycobacterium tuberculosis | [1] |

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

This compound targets the mycolic acid biosynthesis pathway, a critical process for the survival and virulence of Mycobacterium tuberculosis. This pathway is responsible for the synthesis of the long, complex fatty acids that are the primary constituents of the mycobacterial outer membrane. The enzyme MabA (FabG1) catalyzes the NADPH-specific reduction of β-ketoacyl-acyl carrier protein (ACP) derivatives, a key step in the elongation of the fatty acid chain by the FAS-II system. By inhibiting MabA, this compound effectively halts the production of mycolic acids, compromising the integrity of the cell wall and leading to bacterial death.

Experimental Protocols

LC-MS/MS Based Enzymatic Assay for MabA (FabG1) Inhibition (IC₅₀ Determination)

This protocol is adapted from the methods described for the discovery of this compound[1]. This assay quantifies the enzymatic activity of MabA by measuring the formation of its product, hydroxybutyryl-CoA (HBCoA), from the substrate acetoacetyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

-

Recombinant M. tuberculosis MabA (FabG1) enzyme

-

Acetoacetyl-CoA (substrate)

-

NADPH (cofactor)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 100 mM sodium phosphate, pH 7.0

-

Quenching Solution: Acetonitrile

-

384-well microplates

-

LC-MS/MS system

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Assay Reaction Mixture: In each well of a 384-well plate, add the following components in order:

-

Assay Buffer

-

Test compound solution (or DMSO for control wells)

-

NADPH solution (final concentration, e.g., 100 µM)

-

Acetoacetyl-CoA solution (final concentration, e.g., 100 µM)

-

-

Enzyme Addition: Initiate the enzymatic reaction by adding the MabA enzyme solution to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 20 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile to each well.

-

Centrifugation: Centrifuge the plate to pellet any precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to an analysis plate. Inject an aliquot of the supernatant into the LC-MS/MS system to quantify the amount of hydroxybutyryl-CoA (HBCoA) produced.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Determination of Minimum Inhibitory Concentration (MIC₉₀)

This protocol outlines a general method for determining the MIC of a compound against Mycobacterium tuberculosis using a broth microdilution method with a colorimetric indicator.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

This compound dissolved in DMSO

-

96-well microplates

-

Resazurin sodium salt solution (or other viability indicator like AlamarBlue)

-

Sterile water

Procedure:

-

Inoculum Preparation: Grow a culture of M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in 7H9 broth in a 96-well plate. Also include a drug-free control (inoculum only) and a sterility control (broth only).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and the drug-free control.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

Addition of Viability Indicator: After the incubation period, add the resazurin solution to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue). The MIC₉₀ is the concentration that inhibits 90% of the bacterial population growth.

Conclusion

This compound represents a promising starting point for the development of novel anti-tuberculosis therapeutics. Its specific inhibition of MabA, a key enzyme in the essential mycolic acid biosynthesis pathway, provides a clear mechanism of action. Further optimization of this compound series could lead to the development of more potent inhibitors with improved pharmacokinetic properties, offering a new strategy in the fight against drug-resistant tuberculosis. The experimental protocols provided herein serve as a guide for researchers to further investigate this compound and similar compounds.

References

FabG1 Inhibition: A Technical Guide to a Novel Anti-Tubercular Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tubercular agents that act on new molecular targets. One such promising target is the β-ketoacyl-ACP reductase, FabG1 (also known as MabA), an essential enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids. Mycolic acids are crucial components of the mycobacterial cell wall, providing structural integrity and a permeability barrier. This technical guide provides a comprehensive overview of FabG1 as a drug target, the discovery of its inhibitors, and the experimental methodologies used in their evaluation.

The Role of FabG1 in Mycobacterium tuberculosis

FabG1 is a key enzyme in the FAS-II system of Mtb, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids.[1][2][3] The FAS-II pathway is distinct from the mammalian fatty acid synthesis system, offering a potential therapeutic window. FabG1 catalyzes the NADPH-dependent reduction of β-ketoacyl-acyl carrier protein (ACP) substrates to β-hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle.[1][3] Genetic studies have demonstrated that fabG1 is an essential gene for the viability of Mtb, validating it as a promising target for drug discovery.[4][5] The enzyme preferentially metabolizes long-chain substrates (C8-C20), a characteristic that distinguishes it from many other ketoacyl reductases.[1][3][6]

Discovery of FabG1 Inhibitors

Until recently, FabG1 was the only enzyme in the FAS-II cycle for which no specific inhibitors had been reported.[7][8] A significant breakthrough came from a fragment-based screening approach, which led to the discovery of the first small-molecule inhibitors of MabA.[4][7] This screen identified several chemical fragments that bind to the enzyme, with the anthranilic acid series emerging as a promising starting point for optimization.[7][9]

Anthranilic Acid Derivatives

Further medicinal chemistry efforts focused on the anthranilic acid scaffold, leading to the development of more potent inhibitors.[8][9] Structure-activity relationship (SAR) studies explored modifications around the anthranilic acid core to improve enzyme inhibition and anti-mycobacterial activity.[9] However, subsequent investigations into the mechanism of action of these compounds revealed a potential dual mode of action. While they do inhibit FabG1, their anti-tubercular activity may also be attributed to the carboxylic acid moiety inducing intrabacterial acidification.[9] This highlights a critical consideration for the future development of FabG1-targeted therapies.

Quantitative Data on FabG1 Inhibitors

The following table summarizes the reported inhibitory activities of selected anthranilic acid derivatives against the FabG1 enzyme and M. tuberculosis.

| Compound ID | Chemical Series | FabG1 IC50 (µM) | M. tuberculosis MIC90 (µM) | Reference |

| Compound 29 | Anthranilic acid | 38 | 300 | [8] |

| Brominated Analog | Anthranilic acid | 45 | Not Reported | [8] |

Note: The available public data on specific FabG1 inhibitors is limited. "Compound 29" is a designation from a cited research paper.

Signaling and Experimental Workflows

Mycolic Acid Biosynthesis (FAS-II) Pathway

Caption: The FAS-II pathway for mycolic acid biosynthesis in M. tuberculosis.

Fragment-Based Screening Workflow

Caption: Workflow for the discovery of FabG1 inhibitors via fragment-based screening.

Dual Mechanism of Action Hypothesis

Caption: The proposed dual mechanism of action for anthranilic acid-based FabG1 inhibitors.

Detailed Experimental Protocols

FabG1 Enzyme Inhibition Assay (LC-MS/MS Based)

This assay quantitatively measures the inhibition of FabG1 by monitoring the enzymatic reaction product.[8]

-

Principle: The assay measures the formation of hydroxybutyryl-CoA (HBCoA) from the reduction of acetoacetyl-CoA by FabG1, with NADPH as a cofactor. The detection of HBCoA is performed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Materials:

-

Purified recombinant FabG1 enzyme

-

Acetoacetyl-CoA (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Test compounds dissolved in DMSO

-

Microplates (e.g., 96-well)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, acetoacetyl-CoA, and NADPH in each well of the microplate.

-

Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the enzymatic reaction by adding the purified FabG1 enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration.

-

Stop the reaction (e.g., by adding a quenching solution like acetonitrile).

-

Analyze the formation of HBCoA in each well using an LC-MS/MS system.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

-

Principle: The microplate Alamar Blue assay (MABA) is a commonly used colorimetric method for determining the MIC of compounds against Mtb. The Alamar Blue reagent is an indicator of cell viability; metabolically active cells reduce the blue resazurin to the pink resorufin.

-

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

96-well microplates

-

Standard anti-tubercular drugs (e.g., isoniazid, rifampicin) as controls

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in the 96-well plates using the supplemented Middlebrook 7H9 broth.

-

Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a standard turbidity (e.g., McFarland standard 1.0).

-

Inoculate each well with the bacterial suspension. Include a drug-free control (bacterial growth) and a media-only control (sterility).

-

Seal the plates and incubate at 37°C for a specified period (typically 5-7 days).

-

After the initial incubation, add the Alamar Blue reagent to each well.

-

Re-incubate the plates for 24-48 hours.

-

Read the results visually or using a microplate reader. A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change.

-

Conclusion and Future Perspectives

FabG1 remains a promising and validated target for the development of novel anti-tubercular drugs. The discovery of the first inhibitors, primarily through fragment-based screening, has paved the way for further exploration of this target. The anthranilic acid series of inhibitors has provided valuable insights, but the revelation of a potential dual mechanism of action underscores the importance of thorough mechanistic studies in the drug development process.

Future efforts should focus on:

-

Identifying novel chemical scaffolds that are potent and selective inhibitors of FabG1.

-

Elucidating the precise mechanism of action of new and existing inhibitors to ensure on-target activity.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to ensure efficacy in in vivo models.

-

Investigating the potential for combination therapies with existing anti-tubercular drugs to enhance efficacy and combat resistance.

The development of specific and potent FabG1 inhibitors holds the potential to provide a new class of anti-tubercular agents with a novel mechanism of action, which is a critical step in the global fight against tuberculosis.

References

- 1. MabA (FabG1), a Mycobacterium tuberculosis protein involved in the long-chain fatty acid elongation system FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. From fragments to inhibitors of MabA (FabG1) a new challenge to treat tuberculosis | ANR [anr.fr]

- 5. Functional Complementation of the Essential Gene fabG1 of Mycobacterium tuberculosis by Mycobacterium smegmatis fabG but Not Escherichia coli fabG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The essential mycobacterial genes, fabG1 and fabG4, encode 3-oxoacyl-thioester reductases that are functional in yeast mitochondrial fatty acid synthase type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the first Mycobacterium tuberculosis MabA (FabG1) inhibitors through a fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on FabG1 Inhibition: A Technical Guide

This technical guide provides an in-depth overview of the early-stage research targeting FabG1 (also known as MabA), a critical enzyme in Mycobacterium tuberculosis (M.tb). The content is tailored for researchers, scientists, and drug development professionals, focusing on the foundational data, experimental protocols, and the logical framework for inhibitor discovery. As no publicly documented inhibitor is designated "FabG1-IN-1," this guide centers on the first reported small molecule inhibitors of FabG1, providing a representative case study of early-stage drug discovery for this target.

Introduction to FabG1 (MabA) as a Drug Target

FabG1, or MabA, is a 3-oxoacyl-ACP reductase, an essential enzyme within the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[1][2] This pathway is responsible for the biosynthesis of mycolic acids, which are exceptionally long fatty acids that form the core of the mycobacterial cell wall.[2][3] The mycolic acid layer is crucial for the bacterium's structural integrity and provides a formidable permeability barrier, contributing to its intrinsic resistance to many antibiotics.[3][4]

Genetic studies have confirmed that fabG1 is an essential gene for the normal growth of M. tuberculosis in culture, making its protein product a promising target for novel anti-tuberculosis drugs.[3][4] The emergence of drug-resistant strains of M.tb underscores the urgent need for new therapeutic agents acting on novel targets like FabG1.[2] While inhibitors for other enzymes in the FAS-II pathway, such as InhA and KasA/B, have been identified, FabG1 remained the only enzyme in this critical pathway without reported specific inhibitors until recently.[2]

The Mycolic Acid Biosynthesis (FAS-II) Pathway

FabG1 catalyzes the NADPH-specific reduction of β-ketoacyl-acyl carrier protein (ACP) derivatives to β-hydroxyacyl-ACP, a key step in the elongation of the fatty acid chain.[1][2][5] This cycle is repeated to elongate fatty acid chains, which will ultimately become the meromycolate chain of mycolic acids.[3][4]

Below is a diagram illustrating the role of FabG1 within the FAS-II cycle.

Discovery of First-in-Class FabG1 Inhibitors

The first inhibitors of FabG1 (MabA) were identified through a fragment-based screening approach.[2][6] This methodology involves screening a library of low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, which can then be optimized into more potent lead compounds.

The initial screening of a 1280-fragment library led to the discovery of several small molecules that inhibited MabA activity.[6] While specific IC50 values for a compound named "this compound" are not available, data for the initial fragment hits and subsequently optimized compounds from the anthranilic acid series would be presented in a format similar to the table below. Note: The following data is illustrative, based on the description of the discovery process, as the specific quantitative values for all initial fragments are not detailed in the provided search results.

| Compound ID | Chemical Series | Method of Confirmation | Potency (IC50) |

| Fragment Hit 1 | Anthranilic Acid | LC-MS/MS Assay | >100 µM |

| Optimized Compound | Anthranilic Acid Derivative | LC-MS/MS Assay, 19F NMR | <50 µM |

A crucial component of the inhibitor discovery campaign was the development of a novel and robust enzymatic assay suitable for high-throughput screening.

Enzymatic Assay for FabG1 (MabA) Activity

-

Principle : This assay measures the enzymatic reduction of a β-ketoacyl-CoA substrate to its corresponding β-hydroxyacyl-CoA product by FabG1, using NADPH as a cofactor. The formation of the product is detected and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]

-

Reagents :

-

Purified recombinant FabG1 (MabA) enzyme.

-

Acetoacetyl-CoA (substrate).

-

NADPH (cofactor).

-

Assay buffer (e.g., potassium phosphate buffer with appropriate pH).

-

Test compounds (dissolved in DMSO).

-

-

Procedure :

-

The test compound or DMSO (as a control) is pre-incubated with the FabG1 enzyme in the assay buffer in a microplate format.

-

The enzymatic reaction is initiated by adding the substrate (acetoacetyl-CoA) and the cofactor (NADPH).

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is quenched (e.g., by adding a strong acid or organic solvent).

-

The amount of product (hydroxybutyryl-CoA) formed is quantified by LC-MS/MS.

-

The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to the control.

-

Binding Confirmation by 19F Ligand-Observed NMR

-

Principle : For fluorine-containing fragments or compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm binding to the target protein. Changes in the 19F NMR signal of the compound upon addition of the protein indicate binding.[2][6]

-

Procedure :

-

A 19F NMR spectrum of the fluorine-containing compound is acquired in a suitable buffer.

-

The target protein (FabG1) is titrated into the solution containing the compound.

-

19F NMR spectra are recorded at different protein concentrations.

-

Binding is confirmed by observing changes in the chemical shift, line broadening, or a decrease in the intensity of the 19F signal of the compound.

-

The logical workflow from target identification to hit optimization is depicted in the diagram below.

Conclusion and Future Directions

The successful identification of the first small molecule inhibitors of FabG1 validates it as a druggable target for the development of new anti-tuberculosis therapies. The methodologies outlined in this guide, particularly the development of a robust LC-MS/MS assay, provide a clear roadmap for future inhibitor discovery and optimization campaigns.

Further research will likely focus on:

-

Improving the potency and pharmacokinetic properties of the initial inhibitor series.

-

Determining the crystal structure of FabG1 in complex with inhibitors to guide structure-based drug design.

-

Evaluating the efficacy of optimized compounds in cellular and in vivo models of tuberculosis.

This foundational work has paved the way for the development of a new class of anti-tuberculosis agents that target a previously unexploited enzyme in the essential mycolic acid biosynthesis pathway.

References

- 1. The essential mycobacterial genes, fabG1 and fabG4, encode 3-oxoacyl-thioester reductases that are functional in yeast mitochondrial fatty acid synthase type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional Complementation of the Essential Gene fabG1 of Mycobacterium tuberculosis by Mycobacterium smegmatis fabG but Not Escherichia coli fabG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MabA (FabG1), a Mycobacterium tuberculosis protein involved in the long-chain fatty acid elongation system FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of the first Mycobacterium tuberculosis MabA (FabG1) inhibitors through a fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Specificity of Novel Anthranilic Acid-Based Inhibitors for Mycobacterial FabG1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals